molecular formula C8H7N3O2 B2396785 1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid CAS No. 1782638-46-3

1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid

Katalognummer: B2396785
CAS-Nummer: 1782638-46-3
Molekulargewicht: 177.163
InChI-Schlüssel: HEPXPIAHADSIQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid is a heterocyclic compound featuring a fused pyrazolo-pyridine ring system with a carboxylic acid group at position 7 and a methyl substituent at position 1. Its molecular formula is C₇H₅N₃O₂, with a molecular weight of 163.1 g/mol (purity ≥97%) . The compound is commercially available (e.g., Combi-Blocks Inc., CAS: 1140239-98-0) and requires refrigeration for storage .

Synthesis: The compound can be synthesized via hydrolysis of ester intermediates under basic conditions. For example, ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is treated with NaOH in MeOH-H₂O, followed by acidification to yield the carboxylic acid derivative .

Eigenschaften

IUPAC Name

1-methylpyrazolo[3,4-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-7-5(4-10-11)2-3-9-6(7)8(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPXPIAHADSIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CN=C2C(=O)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782638-46-3
Record name 1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Direct Alkylation During Cyclocondensation

Using pre-methylated pyrazole precursors (e.g., 3-amino-1-methylpyrazole) in cyclocondensation reactions directly incorporates the N-1 methyl group. This method avoids post-cyclization alkylation challenges and achieves >90% regiochemical fidelity.

Post-Cyclization N-Alkylation

For unmethylated intermediates like 1H-pyrazolo[3,4-c]pyridine-7-carboxylate, methylation employs methyl iodide (MeI) or dimethyl sulfate in the presence of NaH or K2CO3. Reaction conditions significantly impact yield:

Base Solvent Temperature Yield (%)
NaH DMF 0°C → RT 72
K2CO3 Acetone Reflux 58

Post-alkylation purification often requires column chromatography due to competing O-methylation side reactions.

C-7 Carboxylic Acid Installation

Ester Hydrolysis of Methyl 1H-Pyrazolo[3,4-c]pyridine-7-carboxylate

The most straightforward route involves saponification of the methyl ester precursor (CAS 1140240-00-1). Hydrolysis proceeds efficiently under basic conditions:

Procedure :

  • Dissolve methyl ester (1 eq) in 2M NaOH (5 mL/mmol).
  • Reflux for 6–8 hours.
  • Acidify to pH 2 with HCl to precipitate the carboxylic acid.
    Yield : 85–92%.

Directed C-7 Metalation-Carboxylation

For halogenated precursors, TMPMgCl·LiCl-mediated metalation at C-7 followed by CO2 quenching provides direct access to the carboxylic acid:

  • Metalation : Treat 5-bromo-1-methyl-1H-pyrazolo[3,4-c]pyridine with TMPMgCl·LiCl (–40°C, THF).
  • Carboxylation : Introduce gaseous CO2, then hydrolyze with NH4Cl.
    Yield : 67% (two steps).

Alternative Routes via Japp-Klingemann Reaction

Adapting methodologies from pyrazolo[4,3-b]pyridine synthesis, 2-chloro-3-nitropyridine derivatives undergo sequential nucleophilic aromatic substitution (SNAr) and Japp-Klingemann cyclization:

  • SNAr : React 2-chloro-3-nitropyridine with methyl acetoacetate to install the ketoester moiety.
  • Cyclization : Treat with arenediazonium tosylates to form the pyrazole ring.
  • Reduction-Hydrolysis : Reduce nitro group and hydrolyze ester.

This route achieves 41% overall yield but requires meticulous control over nitro group reactivity.

Comparative Analysis of Synthetic Pathways

Method Key Intermediate Steps Overall Yield (%) Advantages
Cyclocondensation + hydrolysis Ethyl ester 3 58 High scalability
Metalation-carboxylation 5-Bromo derivative 4 32 Late-stage diversification possible
Japp-Klingemann route 2-Chloro-3-nitropyridine 5 41 Modular nitro group manipulation

Challenges and Optimization Opportunities

  • Tautomer Control : While the 1H-tautomer is thermodynamically favored, reaction conditions must minimize 2H-tautomer formation during alkylation.
  • C-7 Functionalization : Metalation requires strict anhydrous conditions and low temperatures (–40°C) to prevent decomposition.
  • Purification : Silica gel chromatography often leads to acid degradation; reversed-phase HPLC is preferable for final purification.

Analyse Chemischer Reaktionen

1-Methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-Methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid has shown potential in various therapeutic areas:

Anticancer Activity

Research indicates that pyrazolo[3,4-c]pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of novel derivatives that demonstrated potent activity against breast and lung cancer cells, suggesting that modifications to the pyrazolo-pyridine structure can enhance anticancer efficacy .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that derivatives of pyrazolo[3,4-c]pyridine can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Neurological Disorders

Recent research has explored the neuroprotective effects of pyrazolo[3,4-c]pyridines. These compounds may offer therapeutic benefits in conditions like Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress .

Synthesis and Structural Modifications

The synthesis of this compound involves various methods, including multi-step reactions that allow for structural modifications to enhance biological activity. The ability to introduce different substituents at various positions on the pyrazole ring facilitates the development of compounds with tailored pharmacological profiles .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal synthesized several derivatives of this compound and evaluated their anticancer activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed that specific substitutions at the 5-position significantly increased cytotoxicity compared to the parent compound .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, researchers assessed the anti-inflammatory effects of a derivative of this compound in a murine model of arthritis. The findings revealed a marked reduction in inflammatory markers and joint swelling, supporting its potential as a therapeutic agent for inflammatory diseases .

Summary of Applications

The applications of this compound are summarized below:

Application AreaDescription
Anticancer ActivityPotent cytotoxic effects against various cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Neurological DisordersNeuroprotective effects potentially beneficial for Alzheimer's

Wirkmechanismus

The mechanism of action of 1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, differentiation, and apoptosis. The compound’s structural similarity to purine bases allows it to interfere with nucleic acid metabolism and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with analogous heterocyclic carboxylic acids:

Compound Name Core Structure Substituents Key Applications References
1-Methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid Pyrazolo[3,4-c]pyridine Methyl (C1), COOH (C7) Liquid crystals, drug intermediates
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid Pyrrolo[2,3-c]pyridine COOH (C2) Fluorescent carbon dots (CDs)
Imidazo[1,2-a]pyridine-7-carboxylic acid (IPCA) Imidazo[1,2-a]pyridine COOH (C7) Blue-emitting fluorophore in CDs
4-Hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6-trione (HPPT) Pyrrolo[3,4-c]pyridine Hydroxy, trione groups Green-emitting fluorophore in CDs
1-Ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Pyrazolo[3,4-b]pyridine Ethyl (C1), phenyl (C6), COOH (C4) Research chemical (unspecified pharmacology)

Key Observations :

  • Position of Carboxylic Acid : The position of the COOH group (e.g., C2 in pyrrolo vs. C7 in pyrazolo derivatives) significantly impacts electronic properties and binding affinity in biological systems .
  • Heterocyclic Core : Pyrazolo-pyridines exhibit greater rigidity compared to pyrrolo-pyridines, influencing their liquid crystal behavior .
  • Fluorophore Activity : IPCA and HPPT, derived from citric acid and nitrogen sources, dominate CD photoluminescence due to their conjugated π-systems, whereas pyrazolo derivatives are less explored in this context .

Physicochemical Properties

Property This compound IPCA HPPT
Solubility Low (requires polar aprotic solvents) High in water/ethanol Moderate in DMSO
Fluorescence Not reported λₑₘ = 450 nm (blue) λₑₘ = 520 nm (green)
Thermal Stability Stable up to 200°C Degrades above 150°C Degrades above 120°C

Biologische Aktivität

1-Methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid (CAS No. 1140239-98-0) is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the current understanding of its biological activity, including antiviral, antibacterial, and anti-inflammatory properties, supported by relevant case studies and research findings.

  • Molecular Formula : C8H7N3O2
  • Monoisotopic Mass : 177.05383 Da
  • InChIKey : HEPXPIAHADSIQN-UHFFFAOYSA-N

Antiviral Activity

Recent studies have highlighted the antiviral potential of pyrazolo[3,4-c]pyridine derivatives, including this compound. The compound has been evaluated against various viruses:

  • Hepatitis A Virus (HAV) : Compounds derived from the pyrazolo framework exhibited significant antiviral activity against HAV. For instance, one study reported that certain derivatives demonstrated a protective effect with an effective concentration (EC50) of 20 μg/10^5 cells against HAV .
  • Herpes Simplex Virus (HSV) : The compound's analogs were tested for their anti-HSV-1 activity. The results indicated that the introduction of specific functional groups enhanced antiviral potency, with some derivatives showing superior efficacy compared to existing treatments .

Antibacterial Activity

The pyrazolo[3,4-c]pyridine scaffold has been explored for its antibacterial properties as well. Research indicates that these compounds may inhibit the growth of Mycobacterium tuberculosis (MTB), which is a significant concern in public health due to rising drug resistance. In vitro studies have suggested that modifications to the pyrazolo structure can lead to improved activity against drug-resistant strains of MTB .

Synthesis and Evaluation

A recent study focused on synthesizing various derivatives of pyrazolo[3,4-c]pyridine and evaluating their biological activities. The research employed molecular docking techniques to predict interactions with target proteins involved in viral replication pathways. The synthesized compounds were tested for their ability to inhibit viral replication in cell cultures. Notably, some derivatives exhibited promising results in reducing viral loads significantly compared to control groups .

Comparative Analysis of Derivatives

The following table summarizes the biological activities of selected derivatives of this compound:

Compound NameTarget Virus/BacteriaActivityEC50 (µg/mL)
Compound AHSV-1Inhibitory15
Compound BHAVInhibitory20
Compound CMycobacterium tuberculosisInhibitory5
Compound DVSVInhibitory10

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-methyl-1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step pathways, such as cyclocondensation of substituted pyrazole intermediates with pyridine derivatives. For example, ethyl pyrazolo[3,4-c]pyridine carboxylate analogs are synthesized via acid-catalyzed cyclization followed by hydrolysis to yield the carboxylic acid moiety . Key factors include solvent polarity (e.g., THF/water mixtures), temperature control (60–80°C for cyclization), and catalytic acid selection (e.g., HCl or H₂SO₄). Optimization studies suggest that maintaining anhydrous conditions during ester hydrolysis improves yield .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

  • Methodological Answer : A combination of techniques is recommended:

  • NMR Spectroscopy : Proton and carbon NMR (e.g., DMSO-d₆ solvent) resolve aromatic protons (δ 8.69–7.57 ppm) and methyl groups (δ 2.56 ppm) .
  • HPLC-MS : Quantifies purity (>95%) and confirms molecular weight via ESI-MS (e.g., m/z 311.1 for related analogs) .
  • X-ray Crystallography : Validates planar pyrazolo-pyridine core geometry, as seen in structurally similar compounds like 7-(4-chlorophenyl)-9-phenyl-pyrrolotetrazolopyrimidine .

Q. How is the biological activity of this compound screened in preclinical studies?

  • Methodological Answer : Standard assays include:

  • Enzyme Inhibition : Testing against kinases or proteases using fluorescence-based assays (e.g., IC₅₀ determination).
  • Cellular Uptake : Radiolabeled analogs or fluorescence tagging to assess permeability (e.g., Caco-2 cell monolayers) .
  • In Vivo Pharmacokinetics : Administering methyl esters (pro-drug forms) to enhance bioavailability, followed by LC-MS plasma analysis .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproducts in multi-step reactions?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial design to optimize variables like reaction time, temperature, and stoichiometry . For example, a 2³ factorial design could test solvent ratios (THF:H₂O), acid concentration, and catalyst loading.
  • Byproduct Analysis : LC-MS or GC-MS identifies intermediates (e.g., uncyclized esters or dimeric side products), guiding purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. What structural analogs of this compound exhibit enhanced bioactivity, and how do substituents influence activity?

  • Methodological Answer : Modifications at the pyrazole and pyridine rings significantly alter activity. For example:

Analog Substituent Bioactivity Enhancement Reference
Ethyl 1-methyl-7-oxo analogMethyl at pyrazole N1Increased lipophilicity (logP +0.5)
4-Methoxyphenyl derivativeAryl group at pyridineImproved kinase selectivity (IC₅₀ < 100 nM)
  • Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like COX-2 or EGFR .

Q. What strategies are effective for synthesizing stable inorganic/organic salts of this compound?

  • Methodological Answer : Salt formation enhances solubility and stability. For example:

  • Sodium Salt : React with NaOH in ethanol, followed by lyophilization.
  • Hydrochloride Salt : Precipitate using HCl gas in diethyl ether .
  • Characterization : Conduct comparative DSC (melting point shifts) and FTIR (carboxylate vs. acid C=O stretches) .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer :

  • Variable Temperature NMR : Resolves dynamic effects (e.g., tautomerism in DMSO-d₆ at 298K vs. 318K) .
  • Isotopic Labeling : Synthesize ¹³C-labeled analogs to confirm carbon assignments.
  • Cross-Validation : Compare with crystallographic data (e.g., bond lengths/angles from X-ray structures) .

Q. What computational methods predict the structure-activity relationship (SAR) for derivatives of this compound?

  • Methodological Answer :

  • QSAR Modeling : Use descriptors like Hammett constants (σ) for substituent effects on activity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., 100 ns MD runs in GROMACS) to assess binding stability .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity risks for novel analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.